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molecular formula C9H9ClO2 B1296472 2-Chlorophenyl propionate CAS No. 60202-89-3

2-Chlorophenyl propionate

Cat. No. B1296472
M. Wt: 184.62 g/mol
InChI Key: YVVXKLRCRMYJIP-UHFFFAOYSA-N
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Patent
US04347382

Procedure details

o-Chlorophenol (64 g, 0.5 mole) and propionyl chloride (50 g, 0.55 mole) were mixed at room temperature and then heated at 100° C. (steam bath) for 2-3 hrs. Hydrogen chloride gas was evolved. After 2-3 hrs the reaction mixture was distilled in vacuo and gave 78.8 g (86%) of o-chlorophenyl propionate, bp 11 mm=111° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](Cl)(=[O:12])[CH2:10][CH3:11].Cl>>[C:9]([O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])(=[O:12])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After 2-3 hrs the reaction mixture was distilled in vacuo
Duration
2.5 (± 0.5) h

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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